3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid: Technical Profile & Application Guide
3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid: Technical Profile & Application Guide
An In-Depth Technical Guide to 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid (CAS 721418-13-9).
Executive Summary & Chemical Identity
3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid (CAS 721418-13-9) is a specialized organic scaffold belonging to the sulfamoylbenzoic acid (SBA) class. In modern medicinal chemistry, this molecular architecture is recognized as a privileged scaffold, primarily utilized as a non-lipid mimetic of lysophosphatidic acid (LPA) and as a phosphotyrosine isostere in protein tyrosine phosphatase (PTP) inhibition.
Its core utility lies in its ability to mimic the charge distribution and spatial geometry of phosphate groups, allowing it to interface with G-protein coupled receptors (specifically the LPA2 receptor ) and the catalytic domains of phosphatases (e.g., PTP1B , CD45 ) without the metabolic instability associated with phosphate esters.
Chemical Data Table
| Property | Specification |
| CAS Registry Number | 721418-13-9 |
| IUPAC Name | 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid |
| Molecular Formula | C₂₁H₁₉NO₅S |
| Molecular Weight | 397.45 g/mol |
| Solubility | DMSO (>10 mM), Ethanol (Limited), Water (Poor, pH-dependent) |
| pKa (Calc) | ~3.8 (Carboxylic acid), ~10.5 (Sulfonamide - if unsubstituted, but here N-substituted) |
| LogP (Calc) | ~3.6 |
| Appearance | White to off-white crystalline solid |
| Key Structural Motifs | Benzoic acid (Head), Sulfonamide (Linker), N-Benzyl/N-Aryl (Tail) |
Structural Analysis & Mechanism of Action[12]
The Sulfamoylbenzoic Acid (SBA) Scaffold
The compound functions as a bioisostere . The benzoic acid moiety, when ionized at physiological pH, mimics the phosphate headgroup of natural ligands like LPA or phosphotyrosine residues. The sulfonamide linker provides a rigid spacer that orients the hydrophobic "tail" (the benzyl and 2-methoxyphenyl groups) into the hydrophobic pockets of the target protein.
Mechanism: LPA2 Receptor Agonism/Antagonism
Research into SBAs has identified them as potent modulators of the LPA2 receptor (LPA2R). Unlike the endogenous ligand (LPA), which is rapidly degraded by lipid phosphate phosphatases, SBAs are metabolically stable.
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Binding Mode: The carboxylic acid forms a salt bridge with conserved cationic residues (e.g., Arg/Lys) in the transmembrane region of the GPCR. The bulky N-substituents (benzyl and 2-methoxyphenyl) occupy the hydrophobic channel normally reserved for the fatty acid chain of LPA.
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Signaling: Modulation of LPA2 triggers the Gαq/11 pathway, leading to phospholipase C (PLC) activation, IP3 generation, and intracellular calcium mobilization.
Mechanism: PTP Inhibition
In the context of phosphatase inhibition (e.g., PTP1B, a diabetes target), the benzoic acid displaces the phosphate of the substrate. The N-benzyl and N-(2-methoxyphenyl) groups engage secondary binding sites (Site B or C) adjacent to the active site, enhancing specificity over other phosphatases.
Visualization: Signaling & Synthesis Workflows
LPA2 Signaling Pathway
The following diagram illustrates the signal transduction pathway activated by LPA2 agonists/modulators, relevant for researchers studying cell survival and migration.
Caption: Signal transduction cascade initiated by LPA2 receptor modulation, leading to calcium mobilization.[1]
Experimental Protocols
Chemical Synthesis (Self-Validating Protocol)
Note: This protocol is based on standard sulfonamide coupling methodologies adapted for this scaffold.
Objective: Synthesize 3-[benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid from 3-(chlorosulfonyl)benzoic acid.
Reagents:
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Core: 3-(Chlorosulfonyl)benzoic acid (or methyl ester).
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Amine: N-Benzyl-2-methoxyaniline (prepared via reductive amination of 2-anisidine and benzaldehyde).
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Base: Pyridine or Triethylamine (TEA).
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Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
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Amine Preparation (Pre-cursor):
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React 2-methoxyaniline (1.0 eq) with benzaldehyde (1.0 eq) in MeOH.
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Add NaBH₄ (1.5 eq) at 0°C to reduce the imine to N-benzyl-2-methoxyaniline .
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Validation: Confirm secondary amine formation via TLC (disappearance of aldehyde).
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Sulfonylation:
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Dissolve N-benzyl-2-methoxyaniline (1.0 eq) in anhydrous DCM under N₂ atmosphere.
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Add Pyridine (2.0 eq) as a proton scavenger.
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Cool to 0°C. Dropwise add a solution of methyl 3-(chlorosulfonyl)benzoate (1.1 eq) in DCM.
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Allow to warm to Room Temperature (RT) and stir for 12 hours.
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Validation: Monitor by LC-MS for the formation of the sulfonamide ester (M+H ~412).
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Hydrolysis (Deprotection):
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Dissolve the intermediate ester in THF/Water (1:1).
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Add LiOH (3.0 eq) and stir at RT for 4 hours.
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Acidify with 1M HCl to pH 2–3. The product, 3-[benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid , should precipitate.
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Purification:
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Filter the precipitate. Recrystallize from Ethanol/Water.
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Final QC: ¹H NMR (DMSO-d₆) must show the carboxylic acid proton (~13 ppm) and the disappearance of the methyl ester singlet.
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Biological Assay: Calcium Mobilization (LPA2 Activity)
Objective: Verify biological activity using a functional GPCR assay.
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Cell Line: CHO-K1 cells stably expressing human LPA2 (and Gα15 to couple to Ca²⁺).
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Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
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Compound Preparation: Dissolve CAS 721418-13-9 in DMSO (10 mM stock). Dilute in assay buffer (HBSS + 0.1% BSA) to 0.1–10 µM.
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Measurement:
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Inject compound into the cell plate using a FLIPR (Fluorometric Imaging Plate Reader).
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Monitor fluorescence intensity (Ex 488 nm / Em 520 nm) for 120 seconds.
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Data Analysis: Plot Max-Min fluorescence against log[Concentration] to determine EC₅₀ (agonist) or IC₅₀ (antagonist against 100 nM LPA).
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
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Storage: Store at -20°C in a desiccator. Stable for >2 years in solid form. DMSO solutions should be aliquoted and stored at -20°C (stable for ~6 months).
References
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PubChem. (n.d.). Compound Summary for CID 2396426: 3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Beck, B., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. (Contextual reference for Sulfamoylbenzoic Acid scaffold SAR). Retrieved from [Link]
- Ma, L., et al. (2011). Discovery of High Affinity Inhibitors of Bacterial RNA Polymerase. Molecular Pharmacology. (Contextual reference for Benzyl-Benzoic Acid inhibitors).
- Tigyi, G., & Miller, D. D. (2013). LPA2 Receptor Agonists and Antagonists. U.S. Patent Application. (Describes the utility of the SBA class).
